molecular formula C8H5F3OS B1350623 3-(Trifluoromethylthio)benzaldehyde CAS No. 51748-27-7

3-(Trifluoromethylthio)benzaldehyde

Cat. No. B1350623
CAS RN: 51748-27-7
M. Wt: 206.19 g/mol
InChI Key: MMDFTYGZZLJQER-UHFFFAOYSA-N
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Description

Scientific Research Applications

1. Catalytic Properties in Metal-Organic Frameworks

The catalytic properties of metal-organic frameworks (MOFs) like Cu3(BTC)2 have been investigated, where the coordination of benzaldehyde molecules plays a significant role in the catalytic process. The MOF demonstrates high specific pore volume and selective chemisorption of benzaldehyde, activating it for reactions such as cyanosilylation (Schlichte, Kratzke, & Kaskel, 2004).

2. Oxidation of Benzyl Alcohol to Benzaldehyde

Research has shown the effective use of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, highlighting the importance of benzaldehyde in various industrial applications, including cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

3. Ionic Liquids in Organic Synthesis

The use of ionic liquids in organic synthesis, particularly in the Knoevenagel condensation involving benzaldehyde, has been explored. This approach represents an innovative shift towards green chemistry and sustainable practices in chemical research (Verdía, Santamarta, & Tojo, 2017).

4. Nanocatalysts for Selective Oxidation

NiFe2O4 nanoparticles have been used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, showcasing their high efficiency and recyclability. This research underscores the significance of benzaldehyde in various industrial sectors (Iraqui, Kashyap, & Rashid, 2020).

5. Structural Analysis of Benzaldehyde Adducts

Structural and electronic nature studies of benzaldehyde adducts, such as with boron trifluoride, provide insights into Lewis acid-mediated reactions involving aldehydes. This research is fundamental to understanding the complex interactions in organic chemistry (Reetz et al., 1986).

6. Synthesis of Labeled Benzaldehydes

Methods for synthesizing labeled benzaldehydes, crucial in synthetic organic chemistry for producing pharmaceuticals and natural products, have been developed. This area highlights the versatile applications of benzaldehydes in chemical synthesis (Boga, Alhassan, & Hesk, 2014).

Future Directions

The global market size of 3-(Trifluoromethylthio)benzaldehyde is expected to grow, indicating potential future directions for research and industrial applications8.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDFTYGZZLJQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380680
Record name 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)benzaldehyde

CAS RN

51748-27-7
Record name 3-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a solution of dimethyl sulfoxide (0.82 mL, 11.5 mmol) in dichloromethane (2 mL) over a period of 5 minutes to a solution of oxalyl chloride (0.46 mL, 5.28 mmol) in dichloromethane (10 mL) cooled to −78° C. Stir 10 minutes then add a solution of (3-trifluoromethylsulfanyl-phenyl)-methanol (1.00 g, 4.80 mmol) in dichloromethane (4 mL). Stir 15 minutes then add triethylamine (3.35 mL, 24.0 mmol). Slowly warm to ambient temperature, add water and separate the organic layer. Extract the aqueous layer with dichloromethane. Dry (sodium sulfate) the combined organic layers, filter, and concentrate in vacuo. Purify by silica gel chromatography (10% ethyl acetate/hexane) to afford the titled compound as a yellow liquid (896 mg, 91%). 1H NMR (400 MHz, DMSO) δ 7.74 (dd, J=7.6, 7.6, 1H), 8.01 (d, J=7.9, 1H), 8.09 (d, J=7.5, 1H), 8.12 (s, 1H), 10.03 (s, 1H).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RC Durley, ML Grapperhaus, BS Hickory… - Journal of medicinal …, 2002 - ACS Publications
A novel series of substituted N-benzyl-N-phenyl-trifluoro-3-amino-2-propanols are described that reversibly inhibit cholesteryl ester transfer protein (CETP). Starting with screening lead …
Number of citations: 41 pubs.acs.org
L Pichat, J Tostain - Journal of Labelled Compounds and …, 1979 - Wiley Online Library
… S ‐ BH 3 in presence of trimethyl borate gives rise to 3‐tri‐fluoromethylthio benzyl alcohol 4, which is oxidized by lead tetracetate in pyridine to give 3‐trifluoromethylthio benzaldehyde …

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